molecular formula C14H16N4OS B2715331 (3-Methyl-1,2,4-thiadiazol-5-yl)(4-phenylpiperazin-1-yl)methanone CAS No. 1448071-07-5

(3-Methyl-1,2,4-thiadiazol-5-yl)(4-phenylpiperazin-1-yl)methanone

Cat. No. B2715331
CAS RN: 1448071-07-5
M. Wt: 288.37
InChI Key: AQTJSDFJXXKDKQ-UHFFFAOYSA-N
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Description

The molecule “(3-Methyl-1,2,4-thiadiazol-5-yl)(4-phenylpiperazin-1-yl)methanone” appears to contain a 1,2,4-thiadiazole ring, which is a type of heterocyclic compound. These types of compounds are often found in various pharmaceuticals and exhibit a wide range of biological activities .


Molecular Structure Analysis

The molecule contains a 1,2,4-thiadiazole ring, a phenyl ring, and a piperazine ring. The presence of these rings could influence the compound’s reactivity and biological activity .

Scientific Research Applications

Synthesis and Characterization

Research has demonstrated efficient synthesis routes and characterization of thiadiazole derivatives, highlighting their significance in medicinal chemistry. For instance, the facile synthesis of fluorine-containing [4-aryl-4,5-dihydro-5-imino-1,3,4-thiadiazol-2-ylaryl]methanone showcases a method leading to compounds with potential pharmacological applications, characterized by analytical and spectral data (Joshi, Pathak, & Sharma, 1986). Similarly, novel 2,5‐Disubstituted 1,3,4‐Thiadiazoles have been synthesized for their potential anticonvulsant activity, supported by structural proofs through elemental and spectral analysis (Rajak et al., 2009).

Biological and Pharmacological Potentials

Studies have explored the antiviral, antitumoral, and antibacterial potentials of thiadiazole derivatives. For example, a series of derivatives demonstrated promising in vitro anticoronavirus and antitumoral activity, where subtle structural variations influenced their biological properties (Jilloju et al., 2021). Additionally, compounds like (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone underwent extensive spectral characterization and docking studies to explore their antibacterial activity, further emphasizing the diverse applications of these compounds in addressing various biological targets (Shahana & Yardily, 2020).

Molecular Interactions and Theoretical Studies

Theoretical studies, including DFT and molecular docking, provide insights into the molecular interactions, stability, and reactivity of thiadiazole derivatives. These studies aid in understanding the antibacterial and antitumoral mechanisms of action at the molecular level, offering a theoretical basis for the development of novel therapeutic agents (Shahana & Yardily, 2020).

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the biological activity of many 1,2,4-thiadiazole derivatives, this compound could have potential uses in pharmaceuticals .

properties

IUPAC Name

(3-methyl-1,2,4-thiadiazol-5-yl)-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4OS/c1-11-15-13(20-16-11)14(19)18-9-7-17(8-10-18)12-5-3-2-4-6-12/h2-6H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQTJSDFJXXKDKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)C(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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